N-[5-(chloroacetyl)-2-(methylthio)phenyl]acetamide
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Overview
Description
N-[5-(chloroacetyl)-2-(methylthio)phenyl]acetamide: is an organic compound that features a chloroacetyl group, a methylthio group, and an acetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(chloroacetyl)-2-(methylthio)phenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-(methylthio)aniline and chloroacetyl chloride.
Reaction: The 2-(methylthio)aniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[5-(chloroacetyl)-2-(methylthio)phenyl]acetamide can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the chloroacetyl group, forming a simpler amide derivative.
Substitution: The chloroacetyl group can be substituted with various nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or primary amines under mild conditions.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amide derivatives without the chloroacetyl group.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Pharmacological Studies: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-[5-(chloroacetyl)-2-(methylthio)phenyl]acetamide involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, resulting in various biological effects.
Comparison with Similar Compounds
- N-[Dichloro(methyl)silylmethyl]acetamide
- N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide
Comparison:
- N-[Dichloro(methyl)silylmethyl]acetamide: This compound features a dichloromethylsilyl group, which imparts different chemical reactivity compared to the chloroacetyl group in N-[5-(chloroacetyl)-2-(methylthio)phenyl]acetamide.
- N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide: This compound has an indazole ring system, which provides unique structural and electronic properties compared to the phenyl ring in this compound.
This compound stands out due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(2-chloroacetyl)-2-methylsulfanylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2S/c1-7(14)13-9-5-8(10(15)6-12)3-4-11(9)16-2/h3-5H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYMBNBCMWONRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)CCl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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